1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide
Description
Properties
IUPAC Name |
1-imino-N-methyl-1-oxothian-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZERBFORVOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=N)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imino and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Preliminary studies suggest that 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide may interact with biological molecules through hydrogen bonding and other molecular interactions. This characteristic makes it a candidate for further exploration in various pharmacological contexts, including:
- Antimicrobial Applications : Research indicates that compounds structurally related to this compound exhibit antimicrobial properties against resistant strains of bacteria and fungi. For instance, derivatives of thiazole, which share structural similarities, have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans .
Potential Applications in Drug Development
The potential applications of this compound in drug development are noteworthy:
- Antibacterial Agents : The compound could serve as a building block for developing new antibacterial agents targeting multidrug-resistant strains. Its ability to modulate biological pathways may enhance its effectiveness as a therapeutic agent .
- Pharmacological Research : Ongoing studies aim to elucidate the mechanisms of action of this compound, particularly its role in biochemical pathways related to inflammation and infection .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Characteristics | Notable Properties |
|---|---|---|
| 1-Imino-4-(amino)tetrahydro-2H-thiopyran 1-oxide | Contains an amino group instead of a methylamino group | Potentially different reactivity |
| 1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxide | Features an ethyl group | Affects hydrophobicity |
| 1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxide | Contains a propyl group | Influences steric properties |
The distinct combination of imino and methylamino groups in this compound provides unique chemical reactivity and biological interactions that differentiate it from its analogs.
Mechanism of Action
The mechanism of action of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets and pathways. The imino and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences between the target compound and related thiopyran derivatives:
| Compound Name | Substituents | Oxidation State | Key Functional Groups |
|---|---|---|---|
| 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide | Imino (NH), methylamino (-NHCH₃) | 1-oxide (S=O) | Sulfoxide, secondary amine |
| 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide | Aminomethyl (-CH₂NH₂) | 1,1-dioxide (SO₂) | Sulfone, primary amine |
| 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide | Piperidin-4-amine | 1,1-dioxide (SO₂) | Sulfone, tertiary amine |
Key Observations :
- Substituents like methylamino vs. aminomethyl or piperidin-4-amine influence steric bulk and hydrogen-bonding capacity, impacting solubility and biological activity.
Physical and Chemical Properties
| Compound Name | Molar Mass (g/mol) | Boiling Point (°C) | Storage Conditions | Sensitivity |
|---|---|---|---|---|
| This compound | ~175 (estimated) | Not reported | Room temperature* | Likely irritant |
| 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide | 163.24 | 353 | Room temperature | Irritant |
| 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide | 232.34 | Not reported | Room temperature | Irritant |
Notes:
Biological Activity
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide (CAS No. 2091270-15-2) is a chemical compound with potential biological activities that are still under investigation. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H14N2OS, with a molecular weight of 162.25 g/mol. The compound features a six-membered thiopyran ring containing nitrogen and sulfur atoms, which contributes to its unique biological properties.
Structural Formula
The structural representation of the compound can be summarized as follows:
Biological Activities and Therapeutic Potential
While comprehensive data on the biological activity of this compound is scarce, several studies involving related thiopyran compounds indicate potential therapeutic applications:
- Antimicrobial Activity : Compounds within the thiopyran family have demonstrated significant antimicrobial effects against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis . This suggests that this compound may possess similar properties.
- Anti-Kinetoplastidal Properties : Research on related tetrahydrothiopyran derivatives has shown promise in treating kinetoplastid infections, including those caused by Trypanosoma brucei and Leishmania species . These findings highlight the potential for developing new treatments for parasitic diseases.
Study 1: Antimicrobial Evaluation
A study involving various tetrahydrothiopyran derivatives evaluated their antimicrobial properties against a range of bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics . Although direct data on this compound is not yet available, its structural similarities suggest it may also show significant antimicrobial activity.
Study 2: Synthesis and Biological Testing
In another study focused on the synthesis of thiopyran derivatives, researchers developed novel compounds that were tested for their efficacy against T. cruzi. The results demonstrated that modifications to the thiopyran structure could enhance biological activity while reducing toxicity . This highlights the importance of structural optimization in developing effective therapeutics based on this scaffold.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide?
Answer:
The compound can be synthesized via oxidation of its parent thiopyran derivative. A substituted tetrahydro-4H-thiopyran-4-one can be reacted with sodium periodate to yield the 1-oxide derivative . Alternatively, stereoselective oxidation using Oxone (potassium peroxymonosulfate) under controlled conditions (e.g., methanol solvent, reflux) ensures high regioselectivity and purity . Key steps include:
- Oxidation : Sodium periodate for 1-oxide formation; hydrogen peroxide for 1,1-dioxides .
- Stereocontrol : Oxone-mediated oxidation followed by HCl-catalyzed isomerization to access cis or trans sulfoxide isomers .
Basic: How is the structural integrity of this compound verified experimentally?
Answer:
Structural characterization employs:
- X-ray crystallography : To confirm stereochemistry and sulfoxide configuration .
- 1H NMR : Distinct splitting patterns for sulfoxide protons (e.g., diastereotopic methylene groups) and imino/methylamino substituents .
- Mass spectrometry : For molecular weight validation and fragmentation analysis.
Basic: What are the key physicochemical properties influencing reactivity?
Answer:
- pKa : Methylamino groups in similar pyridine 1-oxide derivatives exhibit pKa values ~3.85, suggesting moderate basicity under physiological conditions .
- Solubility : Polar sulfoxide and imino groups enhance solubility in methanol or aqueous buffers.
- Stability : Susceptible to over-oxidation to sulfones under strong oxidizing conditions (e.g., excess H2O2) .
Advanced: How can stereochemical outcomes be controlled during sulfoxide synthesis?
Answer:
Stereocontrol is achieved via:
- Oxidant selection : Oxone favors trans-sulfoxide formation due to steric hindrance during oxidation .
- Post-synthesis isomerization : HCl catalysis converts trans-sulfoxides to cis isomers through acid-mediated sulfur inversion .
- Solvent effects : Lower alkanols (e.g., methanol) stabilize transition states, improving selectivity .
Advanced: What mechanistic insights explain contradictions in oxidation yields across studies?
Answer:
Discrepancies arise from:
- Oxidant concentration : Excess sodium periodate may degrade sensitive imino groups, while controlled Oxone dosing preserves functionality .
- Substrate conformation : Bulky substituents (e.g., methylamino groups) hinder oxidation kinetics, requiring longer reaction times .
- Byproduct formation : Competing pathways (e.g., sulfone formation) can be minimized using stoichiometric oxidants and inert atmospheres .
Advanced: How does the compound’s sulfoxide moiety influence biological activity in medicinal research?
Answer:
The sulfoxide group:
- Enhances bioavailability : Increased polarity improves membrane permeability compared to non-oxidized analogs .
- Modulates target binding : Sulfur oxidation alters electron density, impacting interactions with enzymes (e.g., kinase inhibition) .
- Reduces toxicity : Sulfoxides are often less reactive than sulfides, mitigating off-target effects .
Advanced: What analytical methods resolve data contradictions in isomer characterization?
Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases.
- VT-NMR : Variable-temperature NMR detects dynamic isomerization in solution .
- DFT calculations : Predicts stable conformers and validates experimental data .
Advanced: What role does the compound play in materials science applications?
Answer:
- Ligand design : The thiopyran backbone coordinates transition metals (e.g., palladium) for catalytic applications .
- Polymer modification : Sulfoxide groups enhance thermal stability in sulfur-containing polymers .
- Electrochemical studies : Redox-active sulfur centers enable use in battery electrolytes .
Advanced: How do reaction conditions impact the stability of the imino group during synthesis?
Answer:
- pH control : Neutral or mildly acidic conditions prevent imino hydrolysis .
- Temperature : Reflux in methanol (~65°C) balances reaction rate and decomposition .
- Protecting groups : tert-Butyl carbamate (Boc) protects amines during oxidation, later removed via HCl .
Advanced: What computational tools predict reactivity and isomerization pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
